
2-Ethylhexyl cyanoacetate
Overview
Description
2-Ethylhexyl cyanoacetate is an organic compound with the molecular formula C11H19NO2. It is a clear, colorless liquid known for its use as an intermediate in various chemical reactions. The compound is characterized by its pleasant odor and is utilized in multiple industrial applications, including the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhexyl cyanoacetate can be synthesized through the esterification of cyanoacetic acid with 2-ethylhexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production of the compound with high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl cyanoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form β-keto esters and other related compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and amines, with reactions typically carried out in polar aprotic solvents such as dimethylformamide (DMF).
Condensation Reactions: Reagents such as aldehydes and ketones are used, often in the presence of a base catalyst like sodium ethoxide.
Major Products Formed:
Substituted Derivatives: Various substituted cyanoacetates.
β-Keto Esters: Formed through condensation reactions with carbonyl compounds.
Scientific Research Applications
Organic Synthesis
2-Ethylhexyl cyanoacetate serves as an important intermediate in the synthesis of various organic compounds, particularly heterocycles. Its ability to undergo nucleophilic substitution and condensation reactions allows for the formation of diverse chemical structures .
Table 1: Chemical Reactions Involving this compound
Reaction Type | Description | Products Formed |
---|---|---|
Nucleophilic Substitution | Reacts with alkyl halides to form substituted derivatives | Various substituted cyanoacetates |
Condensation | Condenses with aldehydes/ketones | β-Keto esters |
Biological Applications
In biological research, this compound is utilized in the development of bioactive molecules with potential therapeutic effects. Its derivatives have shown promise in medicinal chemistry as precursors for pharmaceuticals .
Case Study:
A study highlighted the synthesis of bioactive compounds derived from this compound that exhibited significant antitumor activity in vitro. These compounds were evaluated against various cancer cell lines, demonstrating potential for further development into therapeutic agents.
Material Science
The compound is also investigated for its role in organic solar cells, where it functions as an electron acceptor. Research indicates that incorporating this compound into donor molecules enhances charge separation and transport efficiency, leading to improved power conversion efficiencies in solar devices .
Table 2: Performance Comparison in Organic Solar Cells
Compound Used | Power Conversion Efficiency (%) | Fill Factor (%) |
---|---|---|
SAM-72 (with cyanoacetate) | Higher than SAM-80 | Higher |
SAM-80 (without cyanoacetate) | Lower | Lower |
Agrochemicals
This compound is also applied in the production of agrochemicals. It acts as an intermediate in synthesizing herbicides and insecticides, contributing to agricultural productivity .
Dyes and Pigments
In the dye industry, this compound is used to synthesize colorants that are stable under UV light exposure. The derivatives formed from it serve as effective light stabilizers in plastics and coatings .
Mechanism of Action
The mechanism of action of 2-Ethylhexyl cyanoacetate involves its ability to act as a nucleophile in various chemical reactions. The cyano group in the compound is highly reactive and can participate in nucleophilic addition and substitution reactions. The ester functionality also allows for participation in esterification and transesterification reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Ethyl Cyanoacetate: Similar in structure but with an ethyl group instead of the 2-ethylhexyl group.
Methyl Cyanoacetate: Contains a methyl group instead of the 2-ethylhexyl group.
Butyl Cyanoacetate: Features a butyl group in place of the 2-ethylhexyl group.
Uniqueness: 2-Ethylhexyl cyanoacetate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and overall behavior in chemical reactions, making it suitable for specific applications where other cyanoacetates may not be as effective .
Biological Activity
Overview
2-Ethylhexyl cyanoacetate is an organic compound with the molecular formula . It is primarily used as an intermediate in the synthesis of various bioactive molecules, pharmaceuticals, and agrochemicals. This compound exhibits a range of biological activities, making it significant in both medicinal and industrial applications.
- Molecular Weight : 197.28 g/mol
- Boiling Point : 150 °C at 11 mmHg
- Density : 0.975 g/mL at 25 °C
- Appearance : Clear, colorless liquid with a pleasant odor
This compound acts through several biochemical pathways:
- Nucleophilic Substitution : The cyano group allows for nucleophilic substitution reactions, leading to various derivatives.
- Condensation Reactions : It can undergo condensation reactions with aldehydes and ketones to form β-keto esters and other compounds.
- Formation of Heterocycles : The compound is instrumental in synthesizing heterocyclic compounds, which are crucial in drug development.
Therapeutic Applications
- Anticancer Activity : Research indicates that derivatives of cyanoacetate can exhibit anticancer properties. For example, sodium salts of cyanoacrylic compounds have shown efficacy against Ehrlich ascites carcinoma (EAC) cells, improving liver and kidney tissue health without adverse effects .
- Antioxidant Properties : Compounds related to this compound have demonstrated antioxidant activity, which is beneficial in preventing oxidative stress-related diseases.
- UV Protection : Substituted cyanoacrylic esters are utilized as UV absorbers in cosmetics and plastics, providing protective effects against harmful UV radiation .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound:
- Genotoxicity : Studies suggest that it does not increase chromosome aberrations in vitro, indicating a low potential for genotoxic effects .
- Repeated Dose Toxicity : In animal studies, doses up to 500 mg/kg/day resulted in significant physiological changes but no severe toxicity was noted at lower doses .
Case Studies
-
Synthesis of Heterocycles :
- A study demonstrated that this compound can be effectively utilized in synthesizing various heterocycles that serve as pharmaceutical agents .
- Development of Bioactive Molecules :
Data Tables
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 197.28 g/mol |
Boiling Point | 150 °C |
Density | 0.975 g/mL |
Biological Activity | Observations |
---|---|
Anticancer | Effective against EAC cells |
Antioxidant | Reduces oxidative stress |
UV Protection | Used in cosmetics |
Q & A
Basic Research Questions
Q. What is the standard laboratory synthesis protocol for 2-Ethylhexyl cyanoacetate, and what factors influence reaction yield?
Methodological Answer: The synthesis involves esterification of cyanoacetic acid with 2-ethylhexanol, catalyzed by toluene sulfonic acid under reflux conditions. The reaction typically achieves a yield of 92% based on cyanoacetic acid, with water as the sole by-product. Key factors affecting yield include:
- Catalyst concentration : Optimal use of toluene sulfonic acid ensures efficient esterification.
- Reaction time : Extended reflux periods improve conversion rates but may risk side reactions.
- Temperature control : Maintaining consistent reflux temperature (typically 110–120°C) minimizes decomposition.
Post-synthesis, water is removed via azeotropic distillation or molecular sieves to enhance purity .
Q. What analytical techniques are recommended for assessing the purity of this compound?
Methodological Answer: Gas chromatography (GC) with flame ionization detection (FID) is the primary method, as it provides a purity threshold of ≥98.0% (as specified in technical standards). Complementary techniques include:
- FT-IR spectroscopy : To confirm ester and nitrile functional groups (C=O stretch at ~1740 cm⁻¹, C≡N at ~2250 cm⁻¹).
- NMR spectroscopy : ¹H NMR can verify the absence of unreacted 2-ethylhexanol (δ 0.8–1.5 ppm for branched alkyl groups) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Based on GHS classification:
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory due to skin/eye irritation risks (H315, H319).
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (P501). Emergency eye exposure requires flushing with water for 15 minutes (P305+P351+P338) .
Advanced Research Questions
Q. How does the steric hindrance of the 2-ethylhexyl group influence the reactivity of this compound in nucleophilic reactions?
Methodological Answer: The bulky 2-ethylhexyl group reduces reactivity in nucleophilic acyl substitution due to steric effects, favoring reactions under high-energy conditions (e.g., microwave-assisted synthesis or strong bases). For example, in Knoevenagel condensations, elevated temperatures (80–100°C) and catalysts like piperidine are required to overcome steric barriers. Computational modeling (DFT studies) can predict reaction sites and optimize conditions .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH stability : The compound hydrolyzes in alkaline conditions (pH > 9), cleaving the ester bond to form cyanoacetic acid and 2-ethylhexanol. Acidic conditions (pH < 3) show minimal degradation.
- Thermal stability : Decomposition begins at 150°C, detected via TGA-DSC. For long-term storage, keep at 4°C in anhydrous environments (e.g., molecular sieves) to prevent moisture-induced hydrolysis .
Q. How can researchers resolve contradictions in reported synthetic yields of this compound across studies?
Methodological Answer: Discrepancies often arise from variations in:
- Catalyst loading : Excess toluene sulfonic acid may accelerate side reactions.
- Solvent choice : Toluene vs. xylene can alter azeotropic water removal efficiency.
- Post-reaction workup : Incomplete drying (e.g., using Na₂SO₄ vs. MgSO₄) affects purity and yield calculations.
Standardizing protocols (e.g., reaction monitoring via in-situ IR) and reporting detailed experimental conditions (molar ratios, drying methods) enhances reproducibility .
Q. What role does this compound play in flavor chemistry, and how is its presence quantified in complex matrices?
Methodological Answer: In flavor studies (e.g., anchovy-caviar blends), it acts as a volatile ester contributing to aroma profiles. Quantification employs:
- HS-SPME-GC-MS : Headspace solid-phase microextraction paired with GC-MS detects trace amounts (0.09–0.92% relative abundance).
- Internal standards : Deuterated analogs (e.g., d₃-ethyl hexanoate) correct for matrix effects. Calibration curves are validated against certified reference materials .
Q. What strategies are effective for synthesizing derivatives of this compound, such as α-cyanoacrylates?
Methodological Answer: Derivatives are synthesized via:
- Michael addition : Reacting with aldehydes under basic conditions to form α-cyanoacrylates.
- Enzyme-catalyzed transesterification : Lipases (e.g., Candida antarctica) enable regioselective modifications under mild conditions.
Purity is monitored via HPLC (C18 columns, acetonitrile/water mobile phase) to separate isomers .
Properties
IUPAC Name |
2-ethylhexyl 2-cyanoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-3-5-6-10(4-2)9-14-11(13)7-8-12/h10H,3-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYBQVBNSXLZNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044378 | |
Record name | 2-Ethylhexyl cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Acetic acid, 2-cyano-, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13361-34-7 | |
Record name | Acetic acid, 2-cyano-, 2-ethylhexyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13361-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Ethylhexyl cyanoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13361-34-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2-cyano-, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethylhexyl cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl cyanoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.099 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-ETHYLHEXYL CYANOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D8I2A0O4D | |
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Synthesis routes and methods
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